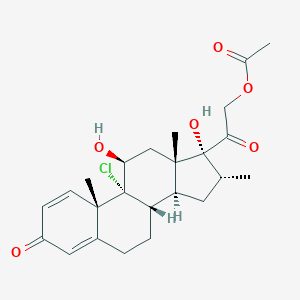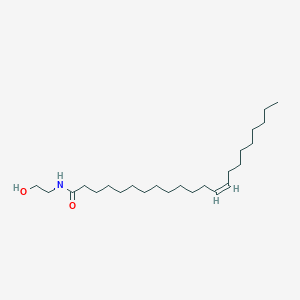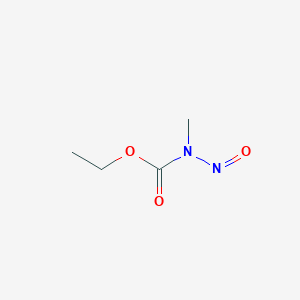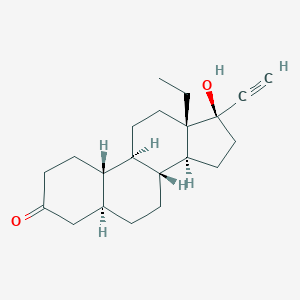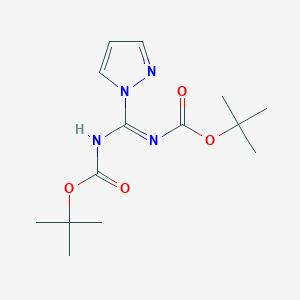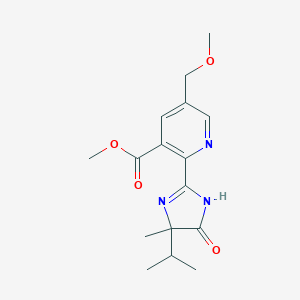
Imazamox Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Imazamox is synthesized through various methods, with post-methoxy methylation-bromination being highlighted as a potentially industrializable process due to its effectiveness. This synthesis pathway is critical for producing Imazamox Methyl Ester, offering insights into its chemical formation and the underlying processes involved in its production (Cheng Zhi-ming, 2007).
Molecular Structure Analysis
The molecular structure of Imazamox and its derivatives, including Imazamox Methyl Ester, is characterized by the imidazolinone ring, which plays a crucial role in its herbicidal activity. Structural analyses, such as X-ray crystallography, have been employed to understand the compound's configuration and how it interacts with other molecules, although specific studies on Imazamox Methyl Ester's structure are limited in the reviewed literature.
Chemical Reactions and Properties
Imazamox's reactivity and chemical behavior, including its photodegradation and interaction with metal ions, have been thoroughly studied. Imazamox undergoes UV-induced photodegradation, leading to the formation of pyridine derivatives, with its stability influenced by the presence of metal ions like Cu2+ or Ca2+, which can increase the persistence of the pesticide (E. Quivet et al., 2006).
Physical Properties Analysis
Imazamox Methyl Ester's physical properties, such as solubility, melting point, and vapor pressure, are essential for understanding its behavior in agricultural settings. However, specific studies detailing these properties for Imazamox Methyl Ester were not identified in the current literature search.
Chemical Properties Analysis
The chemical properties of Imazamox, including its degradation products and interaction with environmental factors, have been explored. The photodegradation of Imazamox and related compounds in aqueous solutions suggests a complex breakdown pathway that leads to various photoproducts, with degradation rates influenced by factors like pH and the presence of natural organic matter (A. Christiansen et al., 2015).
Wissenschaftliche Forschungsanwendungen
Potential Environmental and Agricultural Applications
Herbicide Residue Analysis : A study focused on the status of various herbicides, including imazamox, in the Haryana state, investigating their residues in environmental samples. This research is crucial for understanding the environmental impact and safety of using imazamox and related compounds in agricultural practices. The findings suggest that when applied at recommended doses, most herbicides do not pose a significant residue problem in food commodities, highlighting the importance of proper usage and monitoring for environmental safety (Duhan, Punia, & Yadav, 2018).
Impact on Aquatic Environments : Although not directly related to Imazamox Methyl Ester, research on the fate and behavior of parabens in aquatic environments sheds light on the potential environmental impact of various esters used in commercial products. These studies are vital for assessing the environmental safety of chemical compounds, including their degradation, bioaccumulation, and potential endocrine-disrupting activities in water bodies (Haman, Dauchy, Rosin, & Munoz, 2015).
Chemical Kinetic Modeling and Combustion
Biodiesel Combustion : Research into the chemical kinetic modeling of biodiesel combustion, including methyl esters, is critical for developing cleaner combustion technologies. Such studies aim to understand the combustion characteristics of biodiesel and its surrogates, which could indirectly inform the combustion properties of Imazamox Methyl Ester in specific applications. This research contributes to the optimization of biodiesel use in engines for environmental sustainability (Lai, Lin, & Violi, 2011).
Waste Cooking Oil Methyl Esters (WCOME) : The exploration of WCOME as an alternative fuel underscores the potential of methyl esters derived from various sources for use in compression ignition engines. This study highlights the performance, combustion, and emission characteristics of using methyl esters as biodiesel, providing insights into how Imazamox Methyl Ester might be evaluated for similar applications (Kathirvel, Layek, & Muthuraman, 2016).
Safety And Hazards
Imazamox is classified as hazardous to the aquatic environment, both in the short-term (Acute - Category 1) and long-term (Chronic - Category 1) . It is advised to avoid release to the environment, and in case of spillage, it should be collected . If inhaled or contacted with skin or eyes, it is recommended to move to fresh air, wash off with soap and water, and rinse with water respectively .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 5-(methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-9(2)16(3)15(21)18-13(19-16)12-11(14(20)23-5)6-10(7-17-12)8-22-4/h6-7,9H,8H2,1-5H3,(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJDEAVBSGKUGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imazamox Methyl Ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

